3-[3-(Cyclopentyloxy)phenyl]propanoic acid
Overview
Description
Mechanism of Action
Target of Action
“3-[3-(Cyclopentyloxy)phenyl]propanoic acid” is a type of phenylpropanoic acid . Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Mode of Action
Without specific studies on “this compound”, it’s difficult to determine its exact mode of action. Phenylpropanoic acids can potentially undergo various chemical reactions due to the presence of the carboxylic acid group .
Biochemical Pathways
Phenylpropanoic acids can potentially be involved in various metabolic pathways due to their structural similarity to naturally occurring compounds .
Pharmacokinetics
Phenylpropanoic acids, in general, can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
Without specific studies, it’s difficult to determine the molecular and cellular effects of “this compound”. Phenylpropanoic acids can potentially interact with various cellular components due to their aromatic structure .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclopentyloxy)phenyl]propanoic acid typically involves the reaction of 3-(Cyclopentyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Cyclopentyloxy)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-[3-(Cyclopentyloxy)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the cyclopentyloxy group.
3-(3-Sulfooxyphenyl)propanoic acid: Contains a sulfooxy group instead of a cyclopentyloxy group.
Uniqueness
3-[3-(Cyclopentyloxy)phenyl]propanoic acid is unique due to its cyclopentyloxy group, which imparts distinct chemical and biological properties. This structural feature enhances its selectivity and potency as a PDE IV inhibitor, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3-cyclopentyloxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)9-8-11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJVLCDSCICAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.